molecular formula C16H16N4O2S B2675529 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2320536-50-1

5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2675529
CAS No.: 2320536-50-1
M. Wt: 328.39
InChI Key: PMCDONAGGYBIOG-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, pyrazole, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require bases like sodium hydride or acids like trifluoroacetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide lies in its multi-functional structure, which combines the properties of cyclopropyl, thiophene, pyrazole, and oxazole moieties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20-11(7-12(18-20)15-3-2-6-23-15)9-17-16(21)13-8-14(22-19-13)10-4-5-10/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCDONAGGYBIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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